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Abstract

Zoxamide, a benzamide fungicide, is characterized by its targeted action against oomycetes
through the disruption of microtubule formation. This technical guide provides a comprehensive
overview of the toxicological profile of Zoxamide in mammalian systems. It synthesizes data
from a range of acute, subchronic, and chronic toxicity studies, as well as specialized
investigations into its genotoxicity, carcinogenicity, reproductive and developmental effects, and
neurotoxicity. The primary mechanism of action involves the covalent binding to 3-tubulin,
leading to an inhibition of microtubule polymerization. In mammalian systems, Zoxamide
exhibits low acute toxicity. The primary target organ identified in repeat-dose studies is the liver,
with observed effects including increased liver weight and histopathological changes at high
doses. Zoxamide is not considered to be carcinogenic, genotoxic in vivo, or a reproductive or
developmental toxicant at doses relevant to human exposure. This guide presents quantitative
data in structured tables, details the experimental protocols of key studies, and provides
visualizations of the mechanism of action and experimental workflows to offer a thorough
resource for researchers and professionals in toxicology and drug development.

Introduction

Zoxamide, with the chemical name (RS)-3,5-dichloro-N-(3-chloro-1-ethyl-1-methyl-2-
oxopropyl)-4-methylbenzamide, is a fungicide effective against pathogens like Plasmopara
viticola and Phytophthora infestans.[1] Its fungicidal activity stems from its ability to inhibit
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mitosis and cell division by disrupting microtubule assembly.[2] This is achieved through a
highly specific, covalent binding to the B-subunit of tubulin.[3] Given its use in agriculture, a
thorough understanding of its toxicological profile in mammalian systems is crucial for
assessing human health risks. This guide provides an in-depth review of the available
toxicological data for Zoxamide.

Pharmacokinetics: Absorption, Distribution,
Metabolism, and Excretion (ADME)

Following oral administration in rats, Zoxamide is moderately absorbed, with peak plasma
concentrations observed around 8 hours after dosing.[1] The compound is extensively
distributed, with the highest concentrations found in the liver.[1] Zoxamide undergoes
extensive metabolism, primarily through hydrolysis, dehalogenation, oxidation, and
conjugation.[1][4] Excretion is relatively rapid, with over 85% of the administered dose
eliminated within 48 hours, primarily via the feces (approximately 50-80%) and to a lesser
extent in the urine (approximately 10-20%).[1] There is a low potential for accumulation in
tissues.[1]

Acute Toxicity

Zoxamide exhibits low acute toxicity in mammalian systems. The acute oral LD50 in rats is
greater than 5000 mg/kg body weight, and the acute dermal LD50 is greater than 2000 mg/kg
body weight.[1] The acute inhalation LC50 in rats is greater than 5.3 mg/L.[1] It is not a skin
irritant in rabbits but is considered a slight, transient eye irritant.[1] Zoxamide has been shown
to be a skin sensitizer in guinea pig studies (Buehler and Magnusson & Kligman tests).[1][4]

Table 1: Acute Toxicity of Zoxamide
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Species Route Endpoint Value Reference
Rat Oral LD50 > 5000 mg/kg bw  [1][4]

Rat Dermal LD50 > 2000 mg/kg bw  [1]

Rat Inhalation LC50 (4h) > 5.3 mg/L [1][4]
Rabbit Dermal Irritation Not an irritant [1]

. o Slight transient
Rabbit Eye Irritation o [1]
irritant

Guinea Pig Dermal Sensitization Sensitizer [11[4]

Subchronic and Chronic Toxicity & Carcinogenicity

Repeated dose studies have identified the liver as the primary target organ of Zoxamide
toxicity in mammals.[5][6][7][8]

In a 1-year study in dogs, the No-Observed-Adverse-Effect-Level (NOAEL) was established at
1500 ppm (equivalent to 48 mg/kg bw/day), based on reduced body-weight gain in females at
higher doses.[1] In long-term studies, Zoxamide did not produce any evidence of significant
systemic toxicity at doses up to 20,000 ppm in rats.[1]

Carcinogenicity bioassays in both rats and mice have been conducted, and Zoxamide has
been classified as "not likely to be carcinogenic in humans" as there was no evidence of
treatment-related tumor induction.[5][6]

Table 2: Subchronic and Chronic Toxicity &
Carcinogenicity of Zoxamide
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. Study Key Referenc
Species . Route NOAEL LOAEL o
Duration Findings e
1500 7500 Reduced
m m
Oral PP PP body-
Dog 1-Year ) (48 mg/kg (255 mg/kg ] ] [1]
(dietary) weight gain
bw/day) bw/day) ]
in females.
No
evidence of
20,000 N
significant
Oral ppm (1058 )
Rat 2-Year ] - systemic [1]
(dietary) mg/kg o
toxicity or
bw/day) ) )
carcinogeni
city.
7000 ppm No
Oral (1021 evidence of
Mouse 18-Month ) - ] 1]
(dietary) mg/kg carcinogeni
bw/day) city.
Genotoxicity

Zoxamide has been evaluated in a comprehensive battery of in vitro and in vivo genotoxicity

assays. While an in vitro study in Chinese hamster ovary (CHO) cells showed evidence of

aneuploidy (changes in chromosome number) at concentrations that also inhibited cell growth,

this effect was not observed in in vivo studies.[4] Zoxamide was not genotoxic in an Ames test

(reverse mutation in bacteria), a gene mutation assay in mammalian cells, or an in vivo

micronucleus assay in mice.[1] An in vivo cytogenetic assay in rats with kinetochore staining

confirmed no clastogenic (chromosome breaking) or aneugenic potential.[4] Overall, Zoxamide

IS not considered to be genotoxic in vivo.[1]

Table 3: Genotoxicity of Zoxamide
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Metabolic
Assay Type Test System L. Result Reference
Activation
Reverse o . ] _
) S. typhimurium With & Without Negative [1]
Mutation
Gene Mutation Mammalian Cells  With & Without Negative [1]
Chromosome ] i Positive
) CHO Cells With & Without ) [4]
Aberration (Aneuploidy)
Micronucleus o )
Mouse (in vivo) N/A Negative [1]
Test
Cytogenetic
Assay with o )
Rat (in vivo) N/A Negative [4]

Kinetochore

Staining

Reproductive and Developmental Toxicity

Zoxamide has been assessed for its potential to cause reproductive and developmental
toxicity. In a two-generation reproductive toxicity study in rats, the NOAEL for parental toxicity,
fertility, and pup development was 20,000 ppm (equivalent to 1474 mg/kg bw/day), the highest
dose tested.[1]

Developmental toxicity studies in both rats and rabbits showed no evidence of maternal or
developmental toxicity up to the limit dose of 1000 mg/kg bw/day.[1][9] Zoxamide was not
found to be teratogenic in either species.[1] There is no evidence to suggest that Zoxamide
causes increased susceptibility in fetuses or young animals.[5][6]

Table 4: Reproductive and Developmental Toxicity of
Zoxamide
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nt.
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Developme Oral 1000 1000 developme
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Rat ntal mg/kg mg/kg ntal [1]09]
. (gavage) .
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No
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Developme oral 1000 1000 developme
ra
Rabbit ntal mg/kg mg/kg ntal [1]09]
. (gavage) .
Toxicity bw/day bw/day toxicity; not
teratogenic
Neurotoxicity

Specific studies have been conducted to evaluate the neurotoxic potential of Zoxamide. In an
acute neurotoxicity study in rats, no signs of neurotoxicity were observed at doses up to 2000
mg/kg bw.[1] Similarly, in a repeated-dose neurotoxicity study in rats, the NOAEL was 1509
mg/kg bw/day.[9] Routine neurological and behavioral examinations in other repeat-dose
studies have not revealed any adverse effects.[1] Therefore, Zoxamide is not considered to be
a neurotoxicant.[5][6]

© 2025 BenchChem. All rights reserved. 6/11 Tech Support


https://www.efsa.europa.eu/en/efsajournal/pub/4980
https://www.efsa.europa.eu/en/efsajournal/pub/4980
https://www.federalregister.gov/documents/2016/03/08/2016-04740/zoxamide-pesticide-tolerances
https://www.efsa.europa.eu/en/efsajournal/pub/4980
https://www.federalregister.gov/documents/2016/03/08/2016-04740/zoxamide-pesticide-tolerances
https://www.benchchem.com/product/b129027?utm_src=pdf-body
https://www.efsa.europa.eu/en/efsajournal/pub/4980
https://www.federalregister.gov/documents/2016/03/08/2016-04740/zoxamide-pesticide-tolerances
https://www.efsa.europa.eu/en/efsajournal/pub/4980
https://www.benchchem.com/product/b129027?utm_src=pdf-body
https://www.federalregister.gov/documents/2019/04/02/2019-06333/zoxamide-pesticide-tolerances
https://www.federalregister.gov/documents/2014/07/18/2014-16807/zoxamide-pesticide-tolerances
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b129027?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory
Check Availability & Pricing

Table 5: Neurotoxicity of Zoxamide

Ke
Species Study Type Route NOAEL . e . Reference
Findings
No evidence
Acute 2000 mg/kg
Rat o Oral (gavage) of [1]
Neurotoxicity w o
neurotoxicity.
) 20,000 ppm No evidence
Subchronic _
Rat o Oral (dietary) (1509 mg/kg of 9]
Neurotoxicity o
bw/day) neurotoxicity.

Mechanism of Action and Signaling Pathways

The primary molecular target of Zoxamide is (3-tubulin, a subunit of microtubules.[10]
Zoxamide binds covalently to a cysteine residue within the B-tubulin protein.[11] This binding

inhibits the polymerization of tubulin dimers into microtubules, which are essential components

of the cytoskeleton involved in cell division (mitotic spindle formation), intracellular transport,

and maintenance of cell shape.[10][12]

In mammalian cells, disruption of microtubule dynamics can trigger a variety of cellular

responses. While a specific signaling cascade for Zoxamide has not been fully elucidated, it is

known that microtubule depolymerization can lead to the activation of stress-activated protein

kinase (SAPK) pathways, such as the p38 mitogen-activated protein kinase (MAPK) pathway.

[13] This can ultimately lead to cell cycle arrest, typically at the G2/M phase, and in some

cases, apoptosis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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